2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
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Overview
Description
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability and suitable energy levels, making it an ideal candidate for use as a host material in OLEDs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized by reacting naphthalene derivatives with phenyl groups under specific conditions.
Attachment of the Dibenzofuran Moiety: The dibenzofuran moiety is then attached to the anthracene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Substitution: The phenyl and dibenzofuran groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroanthracenes .
Scientific Research Applications
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan has several scientific research applications:
Organic Electronics: It is widely used as a host material in OLEDs due to its excellent thermal stability and suitable energy levels.
Material Science: The compound is studied for its potential use in developing new materials with unique electronic properties.
Chemical Sensors: Its unique structure makes it a candidate for use in chemical sensors and other analytical applications.
Mechanism of Action
The mechanism by which 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan exerts its effects is primarily related to its electronic properties. The compound’s molecular structure allows for efficient electron transport, making it an effective host material in OLEDs. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which facilitate the transport of electrons and holes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(3-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
Uniqueness
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan stands out due to its balanced hole and electron transporting properties, which are crucial for achieving highly efficient and low roll-off deep blue OLEDs .
Properties
Molecular Formula |
C38H24O |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[4-(10-phenylanthracen-9-yl)phenyl]dibenzofuran |
InChI |
InChI=1S/C38H24O/c1-2-10-26(11-3-1)37-30-13-4-6-15-32(30)38(33-16-7-5-14-31(33)37)27-20-18-25(19-21-27)28-22-23-36-34(24-28)29-12-8-9-17-35(29)39-36/h1-24H |
InChI Key |
JCAHEVCLQXMPEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC7=C(C=C6)OC8=CC=CC=C87 |
Origin of Product |
United States |
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